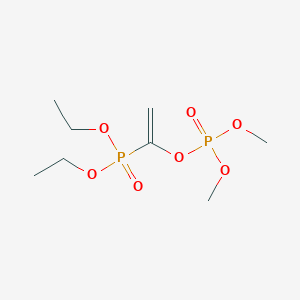
1-diethoxyphosphorylethenyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-diethoxyphosphorylethenyl dimethyl phosphate is a chemical compound known for its unique structure and properties It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and an organic group
Vorbereitungsmethoden
The synthesis of 1-diethoxyphosphorylethenyl dimethyl phosphate typically involves the reaction of diethyl phosphite with an appropriate vinyl halide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the substitution of the halide group with the phosphonate ester group, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-diethoxyphosphorylethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphates. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into phosphonates or phosphines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
1-diethoxyphosphorylethenyl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its phosphonate ester structure is similar to that of certain antiviral and anticancer drugs, suggesting it may have similar biological activities.
Industry: In industrial applications, it is used as an intermediate in the production of various chemicals, including pesticides, flame retardants, and plasticizers
Wirkmechanismus
The mechanism of action of 1-diethoxyphosphorylethenyl dimethyl phosphate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, such as kinases and phosphatases. The compound’s phosphonate ester group mimics the natural substrate of these enzymes, allowing it to bind to the active site and inhibit enzyme activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Vergleich Mit ähnlichen Verbindungen
1-diethoxyphosphorylethenyl dimethyl phosphate can be compared with other similar compounds, such as:
Diethyl phosphate: A simpler phosphonate ester with similar chemical properties but lacking the vinyl group.
Dimethyl phosphate: Another related compound with two methyl groups instead of ethoxy groups.
Vinyl phosphonic acid: Contains a vinyl group like this compound but has a phosphonic acid group instead of a phosphonate ester.
Eigenschaften
CAS-Nummer |
63869-24-9 |
|---|---|
Molekularformel |
C8H18O7P2 |
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
1-diethoxyphosphorylethenyl dimethyl phosphate |
InChI |
InChI=1S/C8H18O7P2/c1-6-13-16(9,14-7-2)8(3)15-17(10,11-4)12-5/h3,6-7H2,1-2,4-5H3 |
InChI-Schlüssel |
OVPRNIRGMWIYHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)OP(=O)(OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


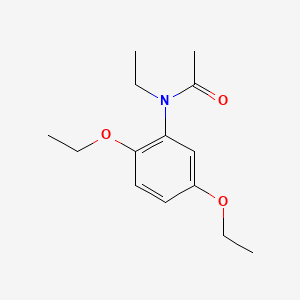

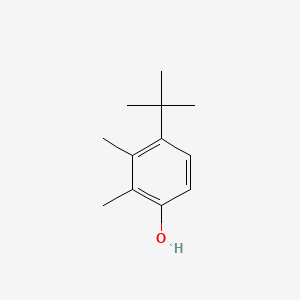
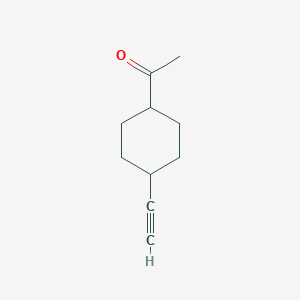
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
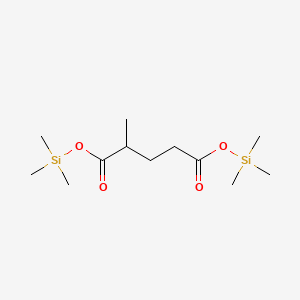
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
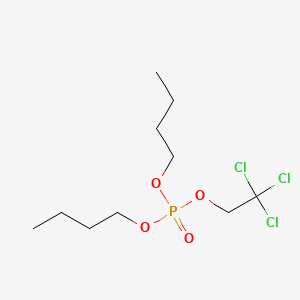
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
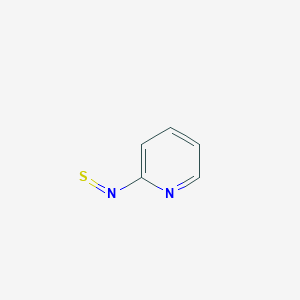
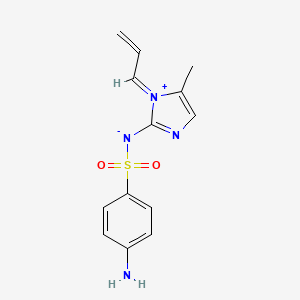
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)

